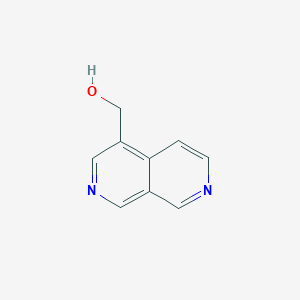
(2,7-Naphthyridin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,7-Naphthyridin-4-yl)methanol is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of a hydroxymethyl group at the 4-position of the naphthyridine ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,7-Naphthyridin-4-yl)methanol typically involves the condensation of 2,6-diaminopyridine with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal to form the naphthyridine core, which is then further functionalized to introduce the hydroxymethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (2,7-Naphthyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The naphthyridine ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as selenium dioxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products:
- Oxidation of the hydroxymethyl group yields (2,7-Naphthyridin-4-yl)carboxaldehyde or (2,7-Naphthyridin-4-yl)carboxylic acid.
- Reduction of the naphthyridine ring forms dihydro-2,7-naphthyridine derivatives.
- Substitution reactions produce various halogenated or alkylated naphthyridine compounds .
Applications De Recherche Scientifique
(2,7-Naphthyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and ligands for coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of materials with specific electronic or photochemical properties.
Mécanisme D'action
The mechanism of action of (2,7-Naphthyridin-4-yl)methanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, enhancing the binding affinity to biological targets. The naphthyridine ring can intercalate with DNA or interact with proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,8-Naphthyridine: Known for its antibacterial properties and used in the synthesis of fluoroquinolone antibiotics.
2,6-Naphthyridine: Studied for its potential as a ligand in coordination chemistry.
2,7-Diamino-1,8-naphthyridine: Explored for its medicinal properties, including antihypertensive and antiarrhythmic activities.
Uniqueness: (2,7-Naphthyridin-4-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives. This functional group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H8N2O |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2,7-naphthyridin-4-ylmethanol |
InChI |
InChI=1S/C9H8N2O/c12-6-8-5-11-4-7-3-10-2-1-9(7)8/h1-5,12H,6H2 |
Clé InChI |
IYKWMXMVJMYUOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=CN=CC(=C21)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12848876.png)

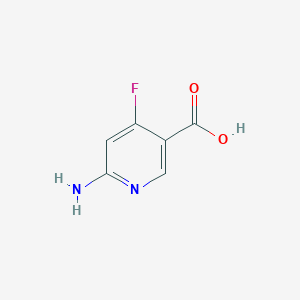
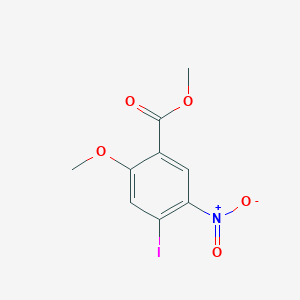

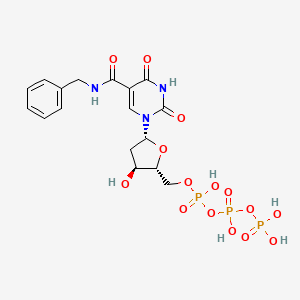
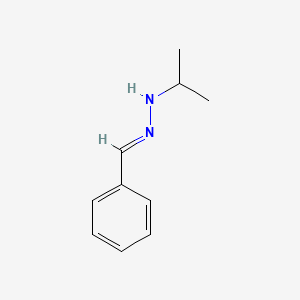
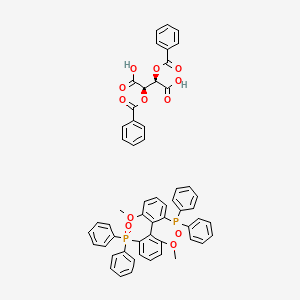
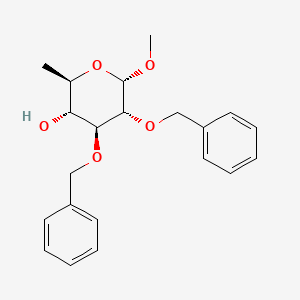
![1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12848938.png)


![[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate](/img/structure/B12848951.png)
